1-(2-methoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-28-15-9-7-14(8-10-15)19-22-18(30-23-19)13-24-11-12-25(21(27)20(24)26)16-5-3-4-6-17(16)29-2/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQLKFZPKZEJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxyphenyl)-4-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

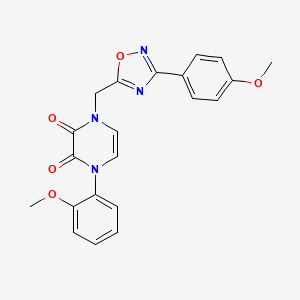

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrazine core linked to a methoxyphenyl group and an oxadiazole moiety. The presence of these functional groups is significant for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles possess notable antimicrobial properties. For example, compounds bearing the oxadiazole ring have shown activity against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structural components suggest potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary data indicate that similar pyrazine derivatives exhibit IC50 values ranging from 12.8 µM to 99.2 µM against AChE .

3. Anti-inflammatory Properties

Compounds with similar structures have been evaluated for anti-inflammatory effects. The presence of methoxy groups is often associated with enhanced anti-inflammatory activity through modulation of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Increase lipophilicity and bioavailability |

| Oxadiazole moiety | Enhances antimicrobial properties |

| Pyrazine core | Contributes to cholinesterase inhibition |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against standard microbial strains. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

- Cholinesterase Inhibition Study : A comparative analysis of various pyrazine derivatives revealed that modifications at the 4-position significantly enhanced AChE inhibition, with some compounds showing IC50 values as low as 0.466 µM .

- Anti-inflammatory Activity Assessment : In vitro assays demonstrated that compounds similar to the target molecule reduced TNF-alpha levels in macrophages by up to 50% at concentrations of 10 µM, indicating strong anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: Pyrazine Dione Derivatives

1-[(4-Chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione ()

- Core : Tetrahydropyrazine-2,3-dione (reduced pyrazine dione).

- Substituents : 4-Chlorophenylmethyl (electron-withdrawing) vs. oxadiazole-methyl (electron-deficient heterocycle).

- Key Differences :

- Chlorophenyl increases lipophilicity compared to the oxadiazole group.

- The reduced pyrazine core may alter conformational flexibility and hydrogen-bonding capacity.

- Molecular Weight : 342.8 vs. target compound (~427.4).

- Implications : The oxadiazole substituent in the target compound may enhance metabolic stability and dipole interactions .

Oxadiazole-Containing Analogs

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine ()

- Oxadiazole Substituent : 3-(4-Trifluoromethylphenyl) vs. 3-(4-methoxyphenyl) in the target compound.

- Key Differences :

- Trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups alter oxadiazole ring electronics.

- Piperidine-morpholine backbone vs. pyrazine dione core.

- Implications : Trifluoromethyl groups improve metabolic resistance but reduce solubility compared to methoxy .

Triazine Dione Derivatives

2-(3-Methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione ()

- Core : Triazine-3,5-dione (additional nitrogen compared to pyrazine dione).

- Substituents : Phenylpyrazole vs. oxadiazole-methyl.

- Bulky phenylpyrazole may limit membrane permeability compared to the target compound’s compact oxadiazole-methyl group.

- Molecular Weight : 393.37 vs. ~427.4.

- Implications : Triazine cores are more polar but may face synthetic challenges .

Pyrazoline Derivatives

1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline ()

- Core : 2-Pyrazoline (five-membered ring with adjacent nitrogens).

- Substituents : 4-Methoxyphenyl aligns with the target compound’s substituents.

- Key Differences: Pyrazoline lacks the dione functionality, reducing hydrogen-bonding capacity. Melting Point: 120–124°C (pyrazoline) vs. unknown for the target compound.

- Implications : Pyrazolines are synthetically accessible but less stable than pyrazine diones .

Structural and Functional Analysis

Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.